[(4-tert-Butylphenyl)methyl](triphenyl)phosphanium chloride
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Overview
Description
(4-tert-Butylphenyl)methylphosphanium chloride is an organophosphorus compound that has gained attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the use of [(4-tert-Butylphenyl)methyl] chloride as the alkylating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is stirred at an elevated temperature until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of (4-tert-Butylphenyl)methylphosphanium chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butylphenyl)methylphosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various phosphonium salts depending on the nucleophile used.
Scientific Research Applications
(4-tert-Butylphenyl)methylphosphanium chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the Wittig reaction to form alkenes from aldehydes and ketones.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Material Science: It is used in the preparation of phosphine ligands for catalysis and in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of (4-tert-Butylphenyl)methylphosphanium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can donate or accept electrons, making it versatile in forming different chemical bonds. Its molecular targets include carbonyl compounds in the Wittig reaction, where it forms a ylide intermediate that reacts with aldehydes or ketones to form alkenes .
Comparison with Similar Compounds
Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (Phenylmethyl)triphenylphosphonium chloride
- (2,4,6-Trimethylphenyl)methyltriphenylphosphonium chloride
Uniqueness
(4-tert-Butylphenyl)methylphosphanium chloride is unique due to its bulky tert-butyl group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where controlled reactivity is essential .
Properties
CAS No. |
18880-06-3 |
---|---|
Molecular Formula |
C29H30ClP |
Molecular Weight |
445.0 g/mol |
IUPAC Name |
(4-tert-butylphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C29H30P.ClH/c1-29(2,3)25-21-19-24(20-22-25)23-30(26-13-7-4-8-14-26,27-15-9-5-10-16-27)28-17-11-6-12-18-28;/h4-22H,23H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
AZWHQQNGJCOFRH-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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